molecular formula C₂₆H₂₄F₄N₆O B560078 Taladegib CAS No. 1258861-20-9

Taladegib

Cat. No. B560078
M. Wt: 512.5
InChI Key: SZBGQDXLNMELTB-UHFFFAOYSA-N
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Description

Taladegib has been used in trials investigating treatments for solid tumors, colon cancer, breast cancer, advanced cancer and rhabdomyosarcoma, among others.Taladegib has a mild inhibitory effect on cell proliferation. This compound belongs to the naphthalene-based organic compounds. These are compounds containing a naphthalene moiety consisting of a benzene ring fused with a pyridazine to form a 2,3-benzodiazine skeleton.(Definitions, 2020)(Luan, Tao, &  Su, 2020).
The synthesis of Taladegib has been optimized to make it suitable for large-scale production. This improved synthesis process offers several advantages, such as eliminating the need for Boc protection and deprotection steps, using inexpensive starting materials, and achieving high reaction yields. (Guo et al., 2017).

Common problem

Some frequently asked questions about  Taladegib

What are the medical applications of Taladegib?
Taladegib is an antagonist of smoothened receptors. And effectively inhibits Hedgehog (Hh) signaling. It has been used in trials investigating treatments for solid tumors, colon cancer, breast cancer, advanced cancer and rhabdomyosarcoma, among others.
What is the mechanism of action of Taladegib?
Taladegib,it binds Smo in vitro in DAOY (human Medulloblastoma) and C3H10T1/2 (mouse mesenchymal) cell lines and appears to inhibit Smo-resistant mutant cells (D473H), generated by induction of pharmacological resistance to vismodegib[].
What are the side effects of Taladegib?
Adverse effects of Taladegib include hair loss, muscle cramps, weight loss, fatigue, gastrointestinal disturbances, and joint pain[].

Scientific Research Applications

Taladegib, a Hedgehog signaling pathway inhibitor, has several scientific research applications:
Synthesis for Biological Evaluation and Study: Taladegib's synthesis process is conducive to large-scale production, facilitating biological evaluation and further research (Guo et al., 2017).
Cancer Research: It may inhibit tumor cell proliferation by suppressing the Hedgehog (Hh) signaling pathway, crucial for cell growth, differentiation, and repair (Definitions, 2020). Additionally, phthalazine compounds, including compound 23b, have shown inhibitory activity on the Hedgehog signaling pathway, possessing antitumor activities against medulloblastoma cell proliferation (Lu et al., 2017).
Treatment of Nonmelanoma Skin Cancer: Oral Smoothened (Smo) inhibitors like Taladegib have shown effectiveness in treating locally advanced and metastatic nonmelanoma skin cancer (Rudnick et al., 2016).
Chondrocyte Hypertrophy Control: Taladegib controls early chondrocyte hypertrophy by inhibiting the smoothened/Gli1 pathway, although it is not effective in severe osteoarthritis chondrocytes (Luan et al., 2020).
Advanced Solid Tumors Treatment: It has been studied for its tolerance and effectiveness in Japanese patients with advanced solid tumors, with certain doses showing tolerability (Ueno et al., 2018).
Exploration in Other Cancer Therapeutics: Novel compounds like ZINC12368305 have shown high binding affinity and stable conformations, suggesting potential improvement in cancer therapeutics (Sinha et al., 2018).
Evaluation in Combination Therapies: Taladegib has been evaluated in combination with other anticancer agents, although the results indicated poor tolerance and limited clinical activity in patients with advanced or metastatic solid tumors (Azaro et al., 2021).

Mechanism of Action

Taladegib's mechanism of action primarily revolves around its role as an inhibitor of the Hedgehog signaling pathway:
Inhibition of Hedgehog Pathway Protein Smo: Taladegib inhibits signaling mediated by the Smoothened (Smo) protein, a component of the Hedgehog (Hh) signaling pathway. This inhibition can suppress the Hedgehog signaling pathway, potentially inhibiting tumor cell proliferation. This mechanism is key to its application in various cancer treatments (Definitions, 2020).
Sensitivity Increase to Other Treatments: It has been observed that Taladegib can increase the sensitivity of taxane-resistant cell lines to paclitaxel, a chemotherapy drug. This indicates a potential for combined therapy in treating certain cancers (Glasspool et al., 2017).
Comparison with Other Hedgehog Pathway Inhibitors: Research has shown that optimized phthalazine compounds demonstrate potent Hedgehog signaling inhibitory activity, with certain compounds showing higher inhibitory potency than Taladegib. This highlights the comparative effectiveness of Taladegib in inhibiting the Hedgehog pathway (Lu et al., 2017).
Taladegib acts as an inhibitor of the Smoothened protein within the Hedgehog signaling pathway, thereby potentially suppressing tumor cell growth and increasing sensitivity to other cancer treatments. Its effectiveness in inhibiting the Hedgehog pathway has been demonstrated through various studies comparing it with other similar inhibitors.

Biochemical and Physiological Effects

Taladegib's primary biochemical and physiological effect is the inhibition of the Hedgehog signaling pathway, leading to the suppression of tumor cell proliferation and potential antitumor activities. Its efficient synthesis process also makes it a viable candidate for extensive biological research and potential therapeutic applications.
Inhibition of Tumor Cell Proliferation: Taladegib inhibits the proliferation of tumor cells by suppressing the Hedgehog signaling pathway. This pathway plays a critical role in cellular growth, differentiation, and repair, indicating that Taladegib’s action may have broad implications in these cellular processes (Definitions, 2020).
Antitumor Activities: Optimized phthalazine compounds, including those similar in function to Taladegib, show potent Hedgehog signaling inhibitory activity. These compounds demonstrate antitumor activities against medulloblastoma cells, suggesting Taladegib's potential effectiveness in inhibiting tumor growth (Lu et al., 2017).
Efficiency in Synthesis: The efficient synthesis of Taladegib, suitable for large-scale production, is crucial for its biological evaluation and further study. This indicates its potential for widespread application in research and therapy (Guo et al., 2017).

Advantages and Limitations for Lab Experiments

Taladegib offers significant advantages in enhancing the efficacy of treatments and inhibiting tumor cell proliferation. However, its use in laboratory experiments is limited by dose tolerability and potential poor tolerance when used in combination with other treatments.

Advantages

Enhanced Sensitivity in Treatment: Taladegib, when used in combination with other treatments like paclitaxel, can increase sensitivity in taxane-resistant cell lines. This suggests its potential in enhancing the efficacy of other treatments (Glasspool et al., 2017).
Inhibition of Tumor Cell Proliferation: Taladegib's ability to suppress the Hedgehog signaling pathway plays a significant role in inhibiting tumor cell proliferation, making it a valuable tool in cancer research (Definitions, 2020).
Efficient Synthesis: The synthesis process of Taladegib offers advantages like elimination of complex protection and deprotection steps, use of inexpensive starting materials, and high reaction yield. This makes it suitable for large-scale production and hence more accessible for laboratory use (Guo et al., 2017).
  

Limitations

Dose Limitation: While Taladegib has shown effectiveness, there are limitations regarding the tolerated dose. In a study, doses of 100 mg and 200 mg were well tolerated in patients with advanced solid tumors, but not the globally recommended dose of 400 mg. This implies a need for careful dose management in lab settings (Ueno et al., 2018).
Potential Poor Tolerance in Combination Therapies: In combination with other anticancer agents, Taladegib was poorly tolerated, leading to lowered dosing and disappointing clinical activity. This suggests limitations in its combined use with other treatments in experimental setups (Azaro et al., 2021).

Future Directions

The future research directions for Taladegib, a Hedgehog signaling pathway inhibitor, are primarily focused on its synthesis, biological mechanisms, and potential therapeutic applications, while avoiding specific details on drug use, dosage, and side effects.
Synthesis and Production:A novel and efficient route for the synthesis of Taladegib suitable for large-scale production has been developed, which is crucial for its biological evaluation and further study (Guo et al., 2017).
Biological Mechanisms:Taladegib controls early chondrocyte hypertrophy by inhibiting the smoothened/Gli1 pathway, providing insights into its mechanism of action and potential therapeutic uses (Luan, Tao, &  Su, 2020).
It may inhibit tumor cell proliferation by suppressing the Hedgehog (Hh) signaling pathway, important in cellular growth, differentiation, and repair, suggesting its role in oncology research (Definitions, 2020).
Therapeutic Applications and Studies:Taladegib in combination with other cancer treatments is being explored to determine its efficacy and safety in patients with advanced solid cancers, shedding light on its potential in combinatory therapies (Glasspool et al., 2017).
The tolerability of different doses of Taladegib in Japanese patients with advanced solid tumors has been investigated, contributing to the understanding of its pharmacokinetics and optimal dosing strategies (Ueno et al., 2018).

Properties

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGQDXLNMELTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154986
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taladegib

CAS RN

1258861-20-9
Record name Taladegib [USAN:INN]
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Record name Taladegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940680
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide
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Record name TALADEGIB
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Synthesis routes and methods

Procedure details

Treat a solution of N-methyl-1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-amine (2.8 g, 8.68 mmol) and triethylamine (3.36 mL, 26.1 mmol) in CH2Cl2 (30 mL) with 4-fluoro-2-(trifluoromethyl)benzoyl chloride (2.14 mL, 10.42 mmol). Stir for 3 h at ambient temperature. Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash silica gel chromatography (hexane:ethyl acetate:2 M NH3 in MeOH=20:5:1) to provide the free base as a yellow foam (3.83 g, 86%). ES/MS m/z 513.0 (M+1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Citations

For This Compound
323
Citations
G Jin, A Sivaraman, K Lee - Archives of Pharmacal Research, 2017 - Springer
… Furthermore, the 4-fluoro-2-trifluoromethylphenyl moiety of taladegib forms extensive … ring of taladegib through π− π interaction. The 4-methylaminopiperidine ring of taladegib plays an …
Number of citations: 20 link.springer.com
A Azaro, C Massard, WD Tap, PA Cassier… - Investigational new …, 2021 - Springer
… not established in Part A (taladegib) due to toxicities. Patients … with different anticancer agents (taladegib, LY3023414, or … investigating crenigacestat combined with taladegib (Part A), …
Number of citations: 19 link.springer.com
H Ueno, S Kondo, S Yoshikawa, K Inoue… - Investigational new …, 2018 - Springer
… taladegib in Japanese patients with advanced solid tumors. Methods Patients received taladegib … The primary objective was the safety and tolerability of taladegib at doses up to the …
Number of citations: 18 link.springer.com
J Luan, H Tao, Y Su - American Journal of Translational Research, 2020 - ncbi.nlm.nih.gov
… However, in the severe OA chondrocytes, Taladegib lost the … Our results reveal Taladegib as a novel drug in controlling … Besides, we found that Taladegib only works in the previous …
Number of citations: 4 www.ncbi.nlm.nih.gov
JJ Luke, S Pendyala, A Di Francesco… - Annals of …, 2022 - annalsofoncology.org
Background ENV-101 is a Hh pathway inhibitor (Smo inhibitor) originally developed as a treatment for patients with advanced solid tumors. Clinical responses have been reported in …
Number of citations: 0 www.annalsofoncology.org
M Guo, KH Hong, Y Lv, Y Ding, C Li… - Journal of Chemical …, 2017 - journals.sagepub.com
Taladegib (LY-2940680), a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(…
Number of citations: 4 journals.sagepub.com
RM Glasspool, SP Blagden, M Lockley, J Paul… - 2017 - ascopubs.org
… oral taladegib. Methods: Primary objective: determine the dose limiting toxicity (DLT) and maximum tolerated dose (MTD) of taladegib … the pharmacokinetics of taladegib and paclitaxel. …
Number of citations: 2 ascopubs.org
E Schaefer, F Braiteh, M Forster, D Talbot… - European Journal of …, 2016 - infona.pl
Phase 1b/2 trial of taladegib (LY2940680), a Hh/Smo inhibitor, in combination with carboplatin and etoposide followed by taladegib maintenance in extensive-stage small-cell …
Number of citations: 4 www.infona.pl
F Ghirga, M Mori, P Infante - Bioorganic & Medicinal Chemistry Letters, 2018 - Elsevier
… Notably, Taladegib has proven to overcome the D473H SMO drug-resistant mutation, and … Structure-based optimization of Taladegib has recently led to a series of structurally-modified …
Number of citations: 35 www.sciencedirect.com
A Azaro, C Massard, WD Tap, PA Cassier, J Merchan… - jnj-26481585inhibitor.com
… not established in Part A (taladegib) due to toxicities. Patients … with different anticancer agents (taladegib, LY3023414, or … investigating crenigacestat combined with taladegib (Part A), …
Number of citations: 0 jnj-26481585inhibitor.com

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